![molecular formula C12H24N2S B13971388 (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanethiol is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common approach involves the use of a palladium-catalyzed aminocarbonylation reaction, which has been shown to be effective in synthesizing similar spirocyclic compounds . The reaction conditions typically involve the use of a palladium-phosphine precatalyst, amine nucleophiles, and appropriate solvents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanethiol group can yield sulfoxides or sulfones, while reduction of the aminoethyl group can produce primary amines.
Scientific Research Applications
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their potential as kinase inhibitors.
1,3,8-Triazaspiro[4.5]decan-8-yl derivatives: These compounds have been explored for their use as selective inhibitors of phospholipase D2, highlighting their potential in cancer therapy.
Uniqueness
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of an aminoethyl group and a methanethiol group, which provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol |
InChI |
InChI=1S/C12H24N2S/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10,13H2 |
InChI Key |
SIPSAECSOLZOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



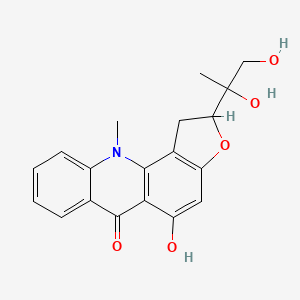
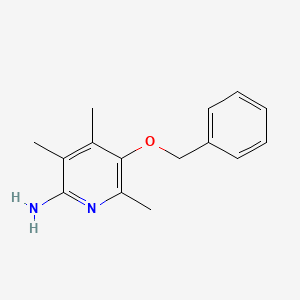
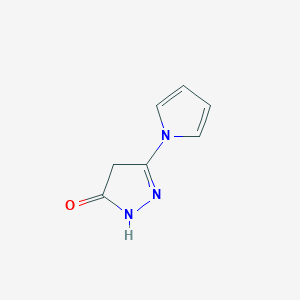
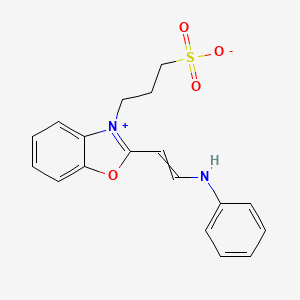
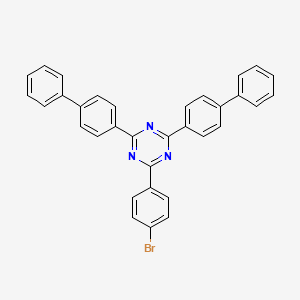

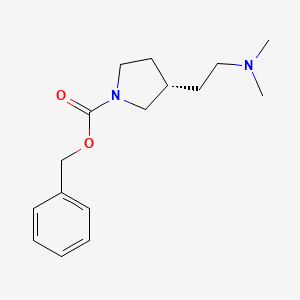
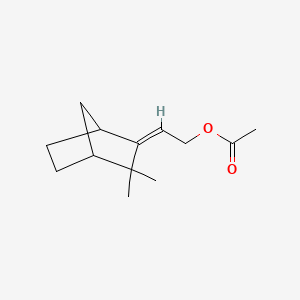
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
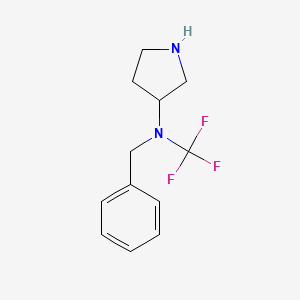
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
